

Tiaramide: A Comprehensive Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade. This guide provides a detailed overview of the chemical properties and structural characteristics of **Tiaramide**, intended for professionals in research and drug development.

Chemical Structure and Identification

Tiaramide is a benzothiazole derivative. Its chemical structure is characterized by a 5-chloro-2-oxo-3(2H)-benzothiazolylacetyl group attached to a 1-piperazineethanol moiety.

Table 1: Compound Identification



Identifier	Value	
IUPAC Name	5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one[1]	
CAS Registry Number	32527-55-2 (Tiaramide)[2]	
35941-71-0 (Tiaramide Hydrochloride)[2]		
Molecular Formula	C ₁₅ H ₁₈ ClN ₃ O ₃ S (Tiaramide)[2]	
C ₁₅ H ₁₉ Cl ₂ N ₃ O ₃ S (Tiaramide Hydrochloride)[3][4]		
SMILES	C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3) Cl)SC2=O[1]	
InChI	InChI=1S/C15H18CIN3O3S/c16-11-1-2-13- 12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4- 6-18)7-8-20/h1-2,9,20H,3-8,10H2[1]	

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key properties of **Tiaramide** and its hydrochloride salt.

Table 2: Physicochemical Properties of Tiaramide and Tiaramide Hydrochloride



Property	Tiaramide	Tiaramide Hydrochloride
Molecular Weight	355.84 g/mol [2][5]	392.30 g/mol [3][4]
Melting Point	Not specified	159-161 °C[2]
Solubility	Not specified	Very soluble in water; slightly soluble in organic solvents.[2]
рКа	6.2[2]	Not specified
LogP (XLogP3-AA)	1.0[1]	Not specified
Appearance	Not specified	White, odorless, bitter-tasting crystalline powder.[2]
pH (10% aqueous soln)	Not applicable	3.4-3.7[2]

Experimental Protocols

Detailed experimental protocols for the determination of **Tiaramide**'s specific physicochemical properties are not extensively available in the public domain. However, standardized methodologies are routinely employed for these measurements.

Melting Point Determination (Capillary Method)

A common method for determining the melting point of a crystalline solid is the capillary method.

- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) near the expected melting point.



• Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

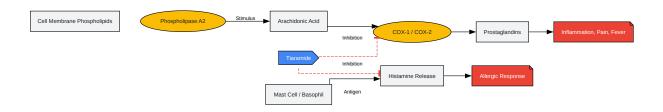
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).

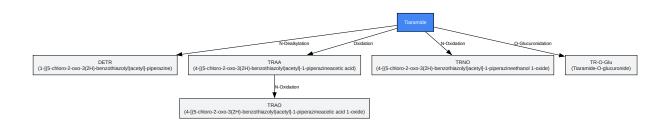
- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal.



Mechanism of Action and Signaling Pathway

Tiaramide exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. **Tiaramide** also demonstrates antiallergic activity by inhibiting histamine release.





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